molecular formula C31H22ClN3O B2716707 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide CAS No. 477887-25-5

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide

Cat. No.: B2716707
CAS No.: 477887-25-5
M. Wt: 487.99
InChI Key: BQULROLCOCXCJO-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups, and a chlorobenzenecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a benzyl-substituted ketone and an amine, followed by cyclization.

    Introduction of Cyano and Diphenyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the diphenyl groups can be added through Friedel-Crafts acylation.

    Attachment of the Chlorobenzenecarboxamide Moiety: This step involves the reaction of the pyrrole derivative with 3-chlorobenzenecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a model molecule in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methylbenzenesulfonamide
  • N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide

Uniqueness

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22ClN3O/c32-26-18-10-17-25(19-26)31(36)34-30-27(20-33)28(23-13-6-2-7-14-23)29(24-15-8-3-9-16-24)35(30)21-22-11-4-1-5-12-22/h1-19H,21H2,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQULROLCOCXCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC(=CC=C3)Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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